![molecular formula C10H13N5 B1493743 6-cyclobutyl-1H-imidazo[1,2-b]pyrazole-7-carboximidamide CAS No. 2098141-71-8](/img/structure/B1493743.png)

6-cyclobutyl-1H-imidazo[1,2-b]pyrazole-7-carboximidamide

Vue d'ensemble

Description

Synthesis Analysis

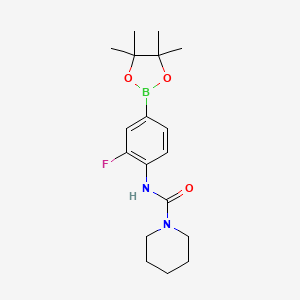

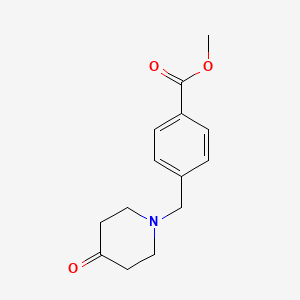

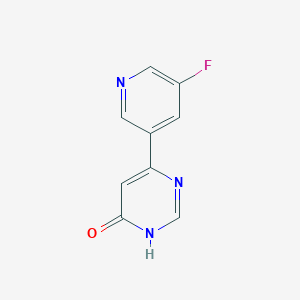

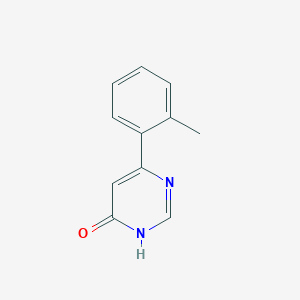

The synthesis of imidazo[1,2-b]pyrazoles was performed using a facile and efficient one-pot three-component reaction . This involved various aldehydes, 3-amino-5-phenyl-1H-pyrazole-4-carboxylate, and isocyanides in the presence of ammonium chloride at reflux condition .Chemical Reactions Analysis

The selective functionalization of the 1H-imidazo[1,2-b]pyrazole scaffold was reported using a Br/Mg-exchange, as well as regioselective magnesiations and zincations with TMP-bases (TMP = 2,2,6,6-tetramethylpiperidyl), followed by trapping reactions with various electrophiles .Applications De Recherche Scientifique

Oncology: Apoptosis Induction in Leukemia Cells

This compound has shown promising results in inducing apoptosis in various leukemia cell lines at nanomolar concentrations . It has been tested against acute promyelocytic leukemia (HL-60), acute monocytic leukemia (THP-1), acute T-lymphoblastic leukemia (MOLT-4), biphenotypic B myelomonocytic leukemia (MV-4-11), and erythroleukemia (K-562) cells. The optimization of the structure-activity relationship led to significant cytotoxic potential, making it a potential candidate for leukemia therapy.

Drug Discovery: Antitumor Activity

In the realm of drug discovery, the unique structure of 6-cyclobutyl-1H-imidazo[1,2-b]pyrazole-7-carboximidamide allows for its exploration as an antitumor agent . The compound’s ability to affect cell viability and induce apoptosis in cancer cells provides a pathway for the development of new therapeutic agents targeting various forms of cancer.

Material Science: Chemical Synthesis

While specific applications in material science are not detailed in the search results, the compound’s versatile chemical structure suggests potential use in the synthesis of new materials. Its reactivity could be harnessed to create novel polymers or coatings with unique properties.

Catalysis: Reaction Acceleration

The compound’s structure implies potential utility in catalysis, possibly acting as a catalyst or a part of a catalytic system to accelerate chemical reactions. This could be particularly useful in industrial processes where efficiency and selectivity are paramount.

Toxicogenomics: Gene Expression Studies

A toxicogenomic study of a related compound, DU385, revealed altered expression of sixteen genes in the most sensitive MV-4-11 cells . This suggests that 6-cyclobutyl-1H-imidazo[1,2-b]pyrazole-7-carboximidamide could be used to study gene expression changes in response to drug treatment, providing insights into the mechanisms of action and potential side effects.

Pharmacology: Optimization of Therapeutics

The compound’s efficacy against various cancer cell lines indicates its potential for optimization as a therapeutic agent . By studying its pharmacokinetics and pharmacodynamics, researchers can develop more effective and targeted treatments for cancer.

Computational Chemistry: Molecular Docking Studies

The compound’s structure makes it suitable for molecular docking studies to predict its interaction with biological targets . This is crucial in the early stages of drug development to identify promising leads for further investigation.

Mécanisme D'action

Target of Action

Compounds with similar structures have been reported to exhibit diverse bioactivities, suggesting potential interactions with multiple targets .

Mode of Action

It is known that the compound can undergo selective functionalization, which may influence its interaction with its targets .

Result of Action

Compounds with similar structures have been reported to exhibit diverse bioactivities .

Propriétés

IUPAC Name |

6-cyclobutyl-5H-imidazo[1,2-b]pyrazole-7-carboximidamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N5/c11-9(12)7-8(6-2-1-3-6)14-15-5-4-13-10(7)15/h4-6,14H,1-3H2,(H3,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPWSTIBSGCBDHI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)C2=C(C3=NC=CN3N2)C(=N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-cyclobutyl-1H-imidazo[1,2-b]pyrazole-7-carboximidamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(2-Azabicyclo[2.2.1]hept-7-yl)-4-piperidinol](/img/structure/B1493672.png)

![6-methyl-2-phenyl-3H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-4-one](/img/structure/B1493673.png)

![5-(4-Methoxyphenyl)-7-phenyl-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidin-6-amine](/img/structure/B1493675.png)

![4-oxo-3H,4H-pyrido[3,4-d]pyrimidine-6-carboxylic acid](/img/structure/B1493676.png)

![6-(Benzo[d][1,3]dioxol-5-yl)pyrimidin-4-ol](/img/structure/B1493680.png)